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molecular formula C9H12OS B166562 2-[(Ethylsulfanyl)methyl]phenol CAS No. 65370-06-1

2-[(Ethylsulfanyl)methyl]phenol

Cat. No. B166562
M. Wt: 168.26 g/mol
InChI Key: QZBBPVLBIUUYRH-UHFFFAOYSA-N
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Patent
US04358616

Procedure details

49.6 g (0.4 mol) of 2-hydroxymethyl-phenol were reacted with 24.8 g (0.4 mol) of ethylmercaptan in 200 ml of solvent or diluent for 5 hours at 170° C. under autogenous pressure in a VA stirred autoclave. Depending on the solvent or diluent, working up by distillation gave the following yields of 2-ethylthiomethyl-phenol (Table 1):
Quantity
49.6 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].[CH2:10]([SH:12])[CH3:11]>>[CH2:10]([S:12][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9])[CH3:11]

Inputs

Step One
Name
Quantity
49.6 g
Type
reactant
Smiles
OCC1=C(C=CC=C1)O
Name
Quantity
24.8 g
Type
reactant
Smiles
C(C)S
Name
solvent
Quantity
200 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred autoclave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
diluent, working up by distillation
CUSTOM
Type
CUSTOM
Details
gave the

Outcomes

Product
Name
Type
product
Smiles
C(C)SCC1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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